molecular formula C11H9ClN2O B2687806 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde CAS No. 304477-43-8

3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2687806
CAS No.: 304477-43-8
M. Wt: 220.66
InChI Key: SOTUVCYBLZTSTG-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based heterocyclic compound characterized by a 4-chlorophenyl group at the 3-position, a methyl group at the 1-position, and a formyl (carbaldehyde) substituent at the 4-position. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and bioactivity . This compound serves as a key intermediate in synthesizing more complex derivatives with antimicrobial, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name

3-(4-chlorophenyl)-1-methylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-14-6-9(7-15)11(13-14)8-2-4-10(12)5-3-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTUVCYBLZTSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=C(C=C2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized using an appropriate reagent, such as acetic acid, to form the pyrazole ring

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for nucleophilic aromatic substitution include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
The compound is primarily recognized as a crucial intermediate in the synthesis of various pharmaceuticals. It plays a significant role in developing anti-inflammatory and analgesic drugs. The presence of the pyrazole moiety is associated with several pharmacological activities, including anti-cancer properties and selective inhibition of cellular proliferation.

Case Study: Anti-Cancer Activity

Research has demonstrated that derivatives of pyrazole, including 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde, exhibit selective anti-proliferative actions on human cancer cells. These compounds have shown promise as inhibitors of cellular proliferation, making them potential candidates for cancer therapy .

Agricultural Chemicals

Formulation of Pesticides and Herbicides
In agriculture, this compound is utilized in formulating agrochemicals such as pesticides and herbicides. Its efficacy enhances crop protection against various pests and diseases, contributing to improved agricultural yields.

Table 1: Agrochemical Applications

Application TypeCompound RoleBenefits
PesticidesActive ingredientProtects crops from insect pests
HerbicidesActive ingredientControls unwanted plant growth

Biochemical Research

Enzyme Inhibition Studies
Researchers employ 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde to study enzyme inhibition and receptor binding. This research contributes to a deeper understanding of biological pathways and disease mechanisms.

Case Study: Enzyme Inhibition

Studies indicate that this compound can inhibit specific enzymes involved in metabolic pathways, which may lead to the development of therapeutic agents targeting metabolic disorders .

Material Science

Development of Novel Materials
The unique chemical properties of 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde make it suitable for creating novel materials such as polymers and coatings. Its incorporation into materials can enhance durability and functionality.

Table 2: Material Science Applications

Material TypeCompound RoleProperties Enhanced
PolymersAdditiveIncreases strength and thermal stability
CoatingsComponentImproves resistance to environmental factors

Analytical Chemistry

Standard in Analytical Techniques
In analytical chemistry, this compound serves as a standard for various techniques, aiding in the detection and quantification of related compounds within complex mixtures. Its stability and reactivity make it a valuable reference material.

Case Study: Quantification Techniques

Utilizing 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde as a standard has improved the accuracy of quantification methods such as HPLC (High-Performance Liquid Chromatography) and GC-MS (Gas Chromatography-Mass Spectrometry) .

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Halogen Substitution : Chlorine at the 4-position of the phenyl ring (as in the target compound) improves antibacterial and cytotoxic activity compared to methoxy or methyl groups .
  • Heterocyclic Substituents: Thiophene or phenoxy groups at the 3-position enhance π-system interactions, increasing binding affinity to microbial enzymes .

Antimicrobial Activity

  • Target Compound : Demonstrates moderate to strong antibacterial activity against Gram-positive and Gram-negative strains, comparable to streptomycin in some cases .
  • 3-(Thiophen-2-yl)-1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde : Exhibits superior activity (MIC < 10 µg/mL) due to synergistic effects of chlorine and thiophene .
  • 5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Shows broad-spectrum antifungal activity, attributed to the phenoxy group’s electron-withdrawing effects .

Cytotoxic Activity

  • Target Compound : Moderate cytotoxicity (IC₅₀ ~ 50–100 µg/mL) against MCF7 breast cancer cells, similar to halogenated chalcone derivatives .
  • Halogen-Substituted Chalcones (e.g., (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one): Higher potency (IC₅₀ ~ 7.81 µg/mL) due to conjugated enone systems .

Physicochemical and Crystallographic Properties

  • Crystallinity : The target compound’s methyl group at the 1-position contributes to stable crystal packing, as seen in related structures solved via SHELX refinement .
  • Electronic Effects : Density functional theory (DFT) studies on 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one reveal that chlorine increases electron-withdrawing character, enhancing reactivity .
  • Solubility : Chlorine and methyl groups reduce aqueous solubility compared to methoxy or hydroxyl analogues .

Biological Activity

3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention due to its diverse biological activities. Pyrazoles, as a class, are known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with a chlorophenyl group and an aldehyde functional group. The synthesis of pyrazole derivatives typically involves various methods such as the Vilsmeier-Haack reaction, which has been effectively employed for generating 4-carbaldehyde derivatives from corresponding pyrazoles .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of pyrazole derivatives. For instance, research indicates that related compounds exhibit significant antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.22 to 20 µg/mL .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundPathogenMIC (µg/mL)
3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehydeE. coliTBD
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydeStaphylococcus aureus0.25
4-chloro-2-((4-fluorobenzyl imino)methyl)phenolPseudomonas fluorescenceTBD

Anti-inflammatory Activity

Pyrazole derivatives have also shown promising anti-inflammatory effects. For instance, certain compounds have been tested for their ability to inhibit COX enzymes, which are key mediators in inflammatory processes. In one study, compounds were evaluated for their anti-inflammatory activity using carrageenan-induced edema models, demonstrating effectiveness comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 2: Anti-inflammatory Effects of Selected Pyrazole Derivatives

CompoundModelEffectiveness
3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehydeCarrageenan-induced edemaComparable to indomethacin
1-thiocarbamoyl 3-substituted phenyl-pyrazolesAcetic acid-induced permeabilityHigh inhibition

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored in various cancer cell lines. Compounds have exhibited selective cytotoxicity against human cancer cells, with some derivatives showing IC50 values in the low micromolar range. For example, studies have indicated that certain pyrazoles can inhibit cellular proliferation and induce apoptosis in cancer cells .

Table 3: Anticancer Activity of Pyrazole Derivatives

CompoundCancer Cell LineIC50 (µM)
3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehydeNCI H-522 (lung cancer)TBD
Novel pyrazole derivativesVarious solid tumors<10

The biological activities of pyrazole derivatives are attributed to their ability to interact with specific molecular targets. For instance:

  • Antimicrobial Action : Pyrazoles may disrupt bacterial cell wall synthesis or inhibit essential enzymes like DNA gyrase.
  • Anti-inflammatory Action : These compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.
  • Anticancer Action : They may induce apoptosis through the activation of caspases or inhibition of cell cycle progression.

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:

  • Antibacterial Efficacy : A study demonstrated that a series of pyrazoles exhibited strong antibacterial activity against multi-drug resistant strains of bacteria.
  • Inflammation Models : In vivo studies showed that specific pyrazole compounds significantly reduced inflammation markers in animal models.
  • Cancer Treatment : Clinical trials involving pyrazole-based compounds revealed promising results in reducing tumor size in patients with specific types of cancer.

Q & A

Q. What are the standard synthetic routes for preparing 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via nucleophilic aromatic substitution. A common method involves reacting 5-chloro-1-aryl-3-methyl-1H-pyrazole-4-carbaldehyde with phenol derivatives (e.g., 4-chlorophenol) in the presence of a base like K₂CO₃ . For example, 3-methyl-5-aryloxy-1-arylpyrazole-4-carbaldehydes are prepared by substituting the chloro group at the pyrazole C5 position with aryloxy groups under reflux conditions . Crystallization and purification are achieved using ethanol/water mixtures, with structural confirmation via single-crystal X-ray diffraction (SC-XRD) .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

SC-XRD analysis reveals a monoclinic crystal system (space group P21/c) with unit cell parameters a = 9.1016 Å, b = 7.5298 Å, c = 22.1242 Å, and α = 93.908° . The carbaldehyde group adopts a planar conformation, and the 4-chlorophenyl ring is oriented at a dihedral angle of ~85° relative to the pyrazole ring. This structural data informs steric and electronic interactions critical for molecular docking or structure-activity relationship (SAR) studies .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

  • ¹H/¹³C NMR : Peaks at δ ~9.8 ppm (aldehyde proton) and δ ~160 ppm (aldehyde carbon) confirm the carbaldehyde group .
  • IR spectroscopy : Stretching frequencies at ~1680–1700 cm⁻¹ (C=O) and ~2850–2900 cm⁻¹ (C-H aldehyde) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 312.74 for C₁₇H₁₃ClN₂O₂) validate the molecular formula .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?

Regioselectivity is influenced by the choice of catalyst and reaction conditions. For example, K₂CO₃ promotes nucleophilic substitution at the pyrazole C5 position due to its moderate basicity, avoiding over-substitution . Microwave-assisted synthesis or ultrasound irradiation (e.g., 40 kHz, 100 W) can enhance reaction efficiency and regiocontrol by reducing side reactions .

Q. What strategies resolve contradictions in biological activity data for pyrazole derivatives?

Discrepancies in antimicrobial or antitumor activity often arise from variations in substituent effects or assay protocols. A systematic approach includes:

  • Comparative SAR studies : Modifying the 4-chlorophenyl group to electron-withdrawing (e.g., CF₃) or electron-donating (e.g., OCH₃) substituents to assess activity trends .
  • In vitro validation : Standardizing assays (e.g., MIC for antimicrobial activity) across cell lines (e.g., E. coli, S. aureus) to ensure reproducibility .

Q. How can computational methods predict the compound’s reactivity or binding affinity?

Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level optimize the geometry and frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4.5 eV) indicates moderate electrophilicity, aligning with its reactivity in nucleophilic additions . Molecular docking (e.g., AutoDock Vina) against targets like carbonic anhydrase IX (PDB: 3IAI) predicts binding modes, with ΔG values < -8 kcal/mol suggesting strong interactions .

Q. What are the limitations of current synthetic protocols, and how can they be improved?

Drawbacks include moderate yields (~60–70%) due to competing side reactions (e.g., aldehyde oxidation) and scalability issues. Improvements involve:

  • Greener solvents : Replacing DMF with PEG-400 or ionic liquids to enhance sustainability .
  • Flow chemistry : Continuous-flow reactors for better temperature control and yield optimization .

Methodological Guidance

Q. How to design analogs for enhanced pharmacological activity?

  • Core modifications : Replace the methyl group at N1 with bulkier substituents (e.g., trifluoromethyl) to improve metabolic stability .
  • Hybrid derivatives : Conjugate the carbaldehyde moiety with oximes or hydrazones to generate Schiff bases, which exhibit enhanced antimicrobial or anticancer activity .

Q. What experimental controls are critical in biological assays for pyrazole derivatives?

  • Positive controls : Use standard drugs (e.g., ciprofloxacin for antimicrobial assays, doxorubicin for cytotoxicity) .
  • Solvent controls : Test DMSO or ethanol at concentrations ≤1% to rule out solvent-induced artifacts .

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